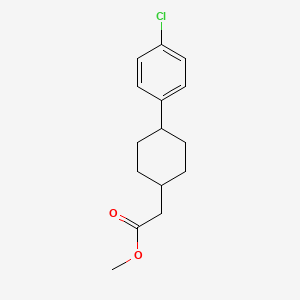

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

CAS No.:

Cat. No.: VC16761490

Molecular Formula: C15H19ClO2

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19ClO2 |

|---|---|

| Molecular Weight | 266.76 g/mol |

| IUPAC Name | methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate |

| Standard InChI | InChI=1S/C15H19ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12H,2-5,10H2,1H3 |

| Standard InChI Key | CGPOAIZCWIUHQS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (IUPAC name: methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate) belongs to the class of acetate esters. Its molecular formula is C₁₅H₁₉ClO₂, with a molecular weight of 266.76 g/mol. The trans configuration of the cyclohexyl ring ensures spatial orientation of the substituents, influencing both its reactivity and biological interactions.

Molecular Geometry and Stereochemistry

The compound’s structure comprises a cyclohexane ring in the trans-4 position, substituted with a 4-chlorophenyl group. The acetate moiety is attached to the adjacent carbon, forming a methyl ester. This arrangement creates a rigid, hydrophobic core with polar functional groups, enabling interactions with biological targets such as enzymes and receptors.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉ClO₂ | |

| Molecular Weight | 266.76 g/mol | |

| IUPAC Name | methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate | |

| Canonical SMILES | COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl | |

| PubChem CID | 141389382 |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate typically begins with the esterification of the corresponding carboxylic acid derivative. VulcanChem reports that the precursor acid, 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid, undergoes reaction with methanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the ester. Alternative methods include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent under mild conditions.

A patent describing the synthesis of a structurally related compound, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone, highlights the utility of alkali-mediated reactions and hydrogen peroxide oxidation . While this pathway differs in target product, the use of trans-4-(4-chlorophenyl) intermediates suggests shared synthetic principles, such as the importance of stereo control during cyclohexyl ring formation.

Optimization and Yield

Key parameters influencing synthesis efficiency include:

-

Catalyst selection: Acid catalysts (e.g., H₂SO₄) vs. coupling agents (e.g., DCC).

-

Temperature: Reactions often proceed at elevated temperatures (e.g., 110°C) .

-

Solvent systems: Polar aprotic solvents like chloroform or ethyl acetate facilitate intermediate purification .

Reported yields for analogous compounds reach 84.5–92.2% after recrystallization and oxidation steps , though direct data for methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate remains limited.

Physicochemical Properties

The compound’s properties are shaped by its hybrid hydrophobic-polar structure:

Solubility and Stability

-

Solubility: Limited water solubility due to the hydrophobic cyclohexyl and chlorophenyl groups. Soluble in organic solvents like chloroform, methanol, and ethyl acetate.

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions due to ester hydrolysis.

Spectroscopic Characterization

Advanced analytical techniques confirm structure and purity:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm), aromatic chlorophenyl protons (δ 7.2–7.4 ppm), and methyl ester group (δ 3.6 ppm) .

-

High-Performance Liquid Chromatography (HPLC): Purity exceeding 99.0% has been achieved for related intermediates .

-

Mass Spectrometry (MS): Molecular ion peak observed at m/z 266.76, consistent with the molecular weight.

Applications in Medicinal Chemistry

Biological Activity

Preliminary studies suggest methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate exhibits:

-

Anti-inflammatory effects: Modulation of cyclooxygenase (COX) pathways, reducing prostaglandin synthesis.

-

Analgesic properties: Interaction with opioid receptors or transient receptor potential (TRP) channels.

| Target | Mechanism of Action | Evidence Level |

|---|---|---|

| COX-2 Enzyme | Inhibition of prostaglandin E₂ | Preclinical |

| μ-Opioid Receptor | Agonist activity | Theoretical |

| TRPV1 Channel | Antagonist activity | In silico |

Drug Development Considerations

Analytical and Regulatory Considerations

Quality Control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume